

# what is the chemical structure of Pyrophen

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## Compound of Interest

Compound Name: *Pyrophen*

Cat. No.: *B166695*

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## An In-depth Technical Guide to Pyrophen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of **Pyrophen**, a natural product with demonstrated anticancer potential.

### Chemical Identity and Structure

**Pyrophen** is a secondary metabolite classified as a 2-pyrone derivative of the amino acid L-phenylalanine.<sup>[1][2]</sup> First isolated from the fungus *Aspergillus niger*, it has since been identified in other fungal species, including *Alternaria alternata* and as an endophyte from *Piper crocatum*.<sup>[2][3][4]</sup>

The chemical structure of **Pyrophen** is characterized by a 4-methoxy-2-pyrone ring linked to an N-acetylated L-phenylalanine moiety.<sup>[1][2]</sup>

Chemical Identifiers

Identifier	Value
IUPAC Name	N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide[1]
Molecular Formula	C16H17NO4[1]
Molecular Weight	287.31 g/mol [1]
CAS Number	131190-56-2[1]
SMILES	CC(=O)N--INVALID-LINK-- C2=CC(=CC(=O)O2)OC[5]

| InChI | InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1[1] |

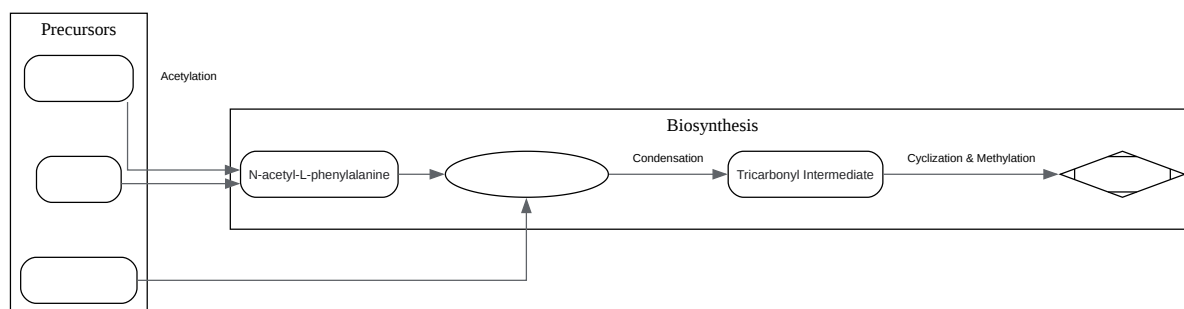
## Physicochemical Properties

Property	Value
Monoisotopic Mass	287.11575802 Da[1]
XlogP (Predicted)	1.6[1]
Appearance	White crystalline powder[4]

## Biosynthesis and Total Synthesis

### Proposed Biosynthetic Pathway

**Pyrophen** is believed to be of polyketide origin, derived from the amino acid L-phenylalanine. [3][6] The proposed biosynthetic pathway involves the sequential condensation of two malonyl-CoA units with an activated N-acetyl-L-phenylalanine to form a 1,3,5-tricarbonyl intermediate. Subsequent intramolecular cyclization and dehydration would then form the characteristic  $\alpha$ -pyrone ring.[6]



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Caption: Proposed biosynthetic pathway of **Pyrophen**.

## Total Synthesis

The first total synthesis of **Pyrophen** has been accomplished in six steps starting from commercially available N-Boc protected amino acids.[6][7] Key steps in this synthetic route include a vinylogous Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the  $\alpha$ -pyrone ring, achieving an overall yield of 15-25%. [6]

## Biological Activity and Mechanism of Action

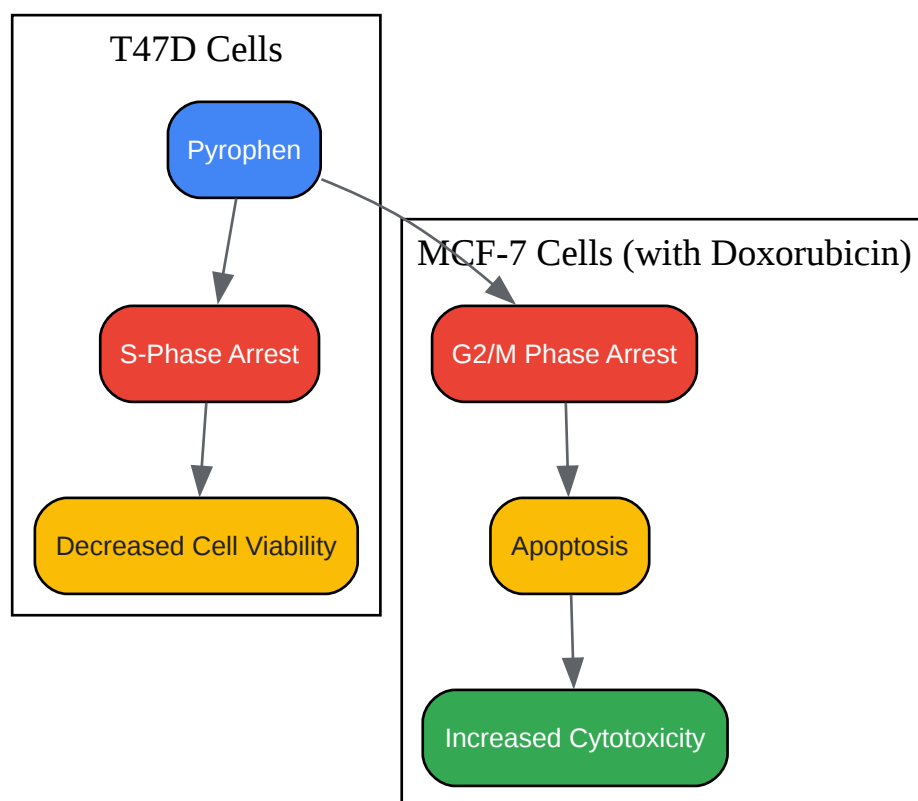
**Pyrophen** has demonstrated notable cytotoxic activity against human breast cancer cell lines.

## In Vitro Cytotoxicity

Cell Line	IC50 Value
T47D (human ductal breast epithelial tumor)	9.2 µg/mL[4][8]
MCF-7 (human breast adenocarcinoma)	70.57 µg/mL[9][10]
Vero (normal kidney epithelial from African green monkey)	109.0 µg/mL[4][8]

## Mechanism of Action

Studies suggest that **Pyrophen** exerts its anticancer effects through the modulation of the cell cycle. In T47D cells, treatment with **Pyrophen** at a concentration of 400 ng/mL induced cell cycle arrest in the S-phase.[4][8] In combination with doxorubicin, **Pyrophen** was shown to induce G2/M phase arrest in MCF-7 cells.[9][11] The compound exhibits a degree of selectivity for cancer cells, being significantly less cytotoxic to the normal Vero cell line.[4][8]



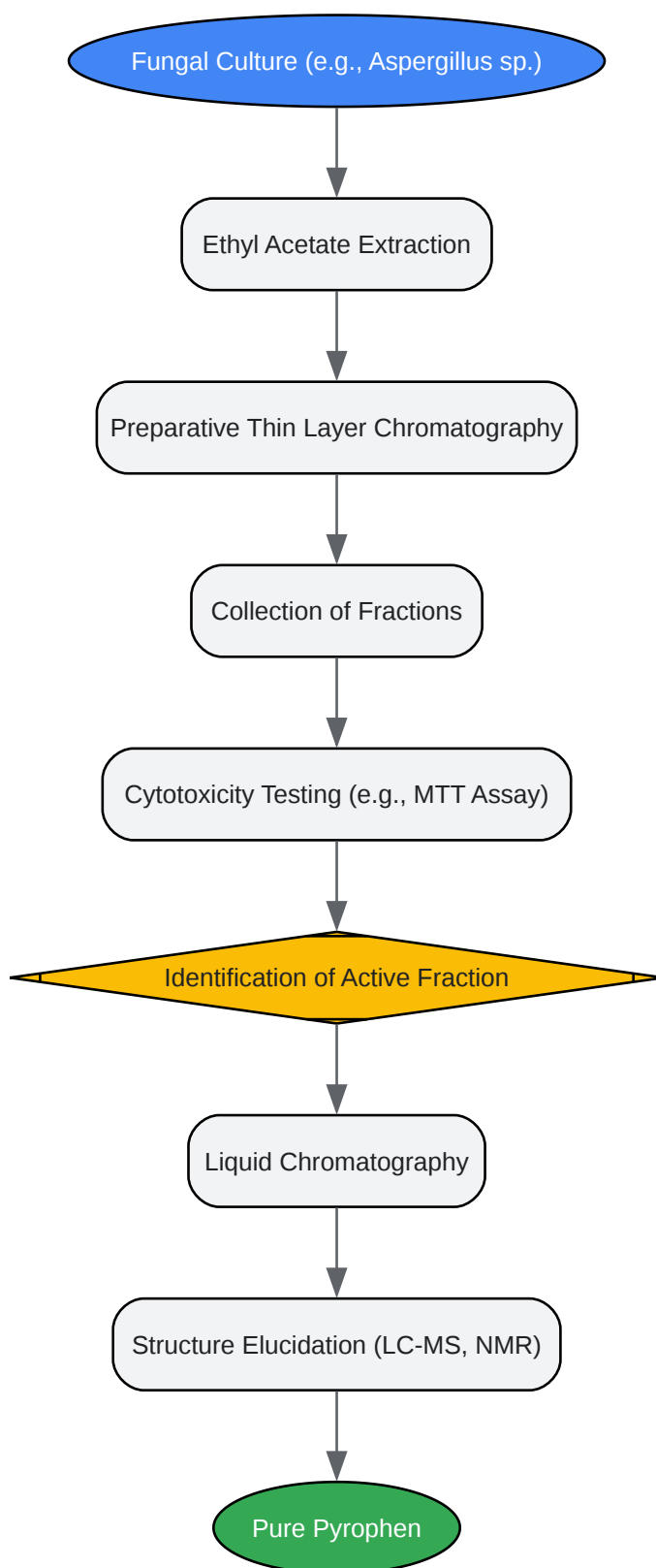
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Caption: Cellular effects of **Pyrophen** on breast cancer cell lines.

## Experimental Protocols

### Isolation and Purification of **Pyrophen**

The following is a general workflow for the isolation of **Pyrophen** from fungal cultures.



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Caption: General workflow for the isolation of **Pyrophen**.

A detailed protocol for the bioassay-guided fractionation is as follows:

- Extraction: The fungal culture is extracted with ethyl acetate.
- Fractionation: The crude ethyl acetate extract is partitioned by preparative thin-layer chromatography to yield multiple fractions.[4]
- Bioassay: Each fraction is tested for its cytotoxic activity against T47D and Vero cells to identify the most potent and selective fraction.[4]
- Purification: The bioactive fraction is further purified using liquid chromatography to isolate the pure compound.[4]
- Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, COSY, DEPT, HMQC, and HMBC analyses.[4][8]

## In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: T47D, MCF-7, or Vero cells are seeded into 96-well plates at a density of  $5 \times 10^3$  cells per well in 100  $\mu$ L of RPMI 1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 1  $\mu$ g/mL fungizone.[4] The plates are incubated for 48 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator until they reach 70-80% confluency.[4]
- Compound Treatment: The cells are treated with various concentrations of **Pyrophen** and incubated for an additional 24 hours.[4]
- MTT Addition: The treatment medium is removed, and 100  $\mu$ L of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 4 hours at 37°C.[4]
- Formazan Solubilization: The MTT-containing medium is removed, and the reaction is stopped by adding 100  $\mu$ L of 10% SDS to each well to dissolve the formazan crystals.[4]
- Absorbance Reading: The absorbance is measured at 595 nm using a microplate reader.[4]
- IC<sub>50</sub> Determination: The data are used to generate a dose-response curve, from which the IC<sub>50</sub> value (the concentration required to inhibit 50% of cell growth) is calculated.[4]

## Cell Cycle Analysis by Flow Cytometry

- Cell Seeding and Treatment: T47D or MCF-7 cells are seeded in six-well plates at a density of  $5 \times 10^5$  cells per well in 3 mL of medium and incubated for 24 hours.[4] The cells are then treated with the desired concentration of **Pyrophen** and incubated for a further 16 hours.[4]
- Cell Harvesting: The cells are harvested by trypsinization and washed with PBS.
- Staining: The harvested cells are re-suspended in PBS containing 50 µg/mL propidium iodide for DNA staining.[4]
- Flow Cytometry: The cell cycle distribution is analyzed using a flow cytometer.[4] The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined.

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